An In-depth Technical Guide to N-Isobutyl-2'-deoxyguanosine: Structure, Characterization, and Biological Context
An In-depth Technical Guide to N-Isobutyl-2'-deoxyguanosine: Structure, Characterization, and Biological Context
Abstract
This technical guide provides a comprehensive examination of N-Isobutyl-2'-deoxyguanosine, a modified purine nucleoside. As a member of the N²-alkyl-2'-deoxyguanosine (N²-alkyl-dG) class of DNA adducts, its study is crucial for researchers in toxicology, DNA repair, and drug development. This document elucidates the molecule's core chemical structure, details methods for its synthesis and characterization, and discusses its biological significance as a DNA lesion. We will explore the causality behind the analytical techniques used to identify and quantify this compound, providing field-proven insights for professionals engaged in nucleic acid research.
The Core Chemical Structure of N-Isobutyl-2'-deoxyguanosine
N-Isobutyl-2'-deoxyguanosine is a derivative of the naturally occurring nucleoside, 2'-deoxyguanosine. The defining modification is the attachment of an isobutyl group to the exocyclic amine at the N² position of the guanine base. The systematic IUPAC name for this compound is 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(isobutylamino)-1H-purin-6(9H)-one[1].
The structure can be deconstructed into three key components:
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The Guanine Base: A bicyclic purine heterocycle. The isobutyl group is covalently bonded to the nitrogen atom at position 2 (N²).
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The Deoxyribose Sugar: A five-membered pentose sugar ring where the hydroxyl group at the 2' position is replaced by a hydrogen, distinguishing it from guanosine. This sugar is attached to the guanine base via a β-N-glycosidic bond at the N⁹ position of the purine ring.
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The N²-Isobutyl Group: A branched alkyl substituent, (CH₃)₂CHCH₂-, which imparts increased hydrophobicity to the minor groove of the DNA helix where it resides.
The specific stereochemistry of the deoxyribose sugar is critical for its ability to be incorporated into the canonical DNA structure.
Caption: Logical relationship of components in N-Isobutyl-2'-deoxyguanosine.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for validating the identity and purity of N-Isobutyl-2'-deoxyguanosine in any experimental context. The combination of mass spectrometry and NMR spectroscopy provides an irrefutable structural confirmation.
Physicochemical Properties
The fundamental properties of this molecule are summarized below. This data is essential for calculating concentrations, determining appropriate solvents, and predicting behavior in chromatographic systems.
| Property | Value | Source |
| CAS Number | 142554-22-1 | [1] |
| Molecular Formula | C₁₄H₂₁N₅O₄ | [1] |
| Molecular Weight | 323.35 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for nucleosides |
| Synonyms | N²-Isobutyldeoxyguanosine | [1] |
Spectroscopic Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is the gold standard for detecting and quantifying N²-alkyl-dG adducts in biological matrices[2][3].
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Rationale: The initial chromatographic separation isolates the analyte from a complex mixture (e.g., a DNA digest). Electrospray ionization (ESI) in positive mode is highly effective for protonating the nucleoside. The mass analyzer then selects for the parent ion ([M+H]⁺), confirming the molecular weight.
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Expected Results: In a high-resolution mass spectrum, N-Isobutyl-2'-deoxyguanosine would exhibit a protonated molecular ion ([M+H]⁺) at m/z 324.16. Fragmentation in MS/MS would yield a characteristic daughter ion corresponding to the loss of the deoxyribose sugar, resulting in a fragment of the N-Isobutylguanine base at m/z 208.12. This specific neutral loss of 116.04 Da is a hallmark of deoxyribonucleosides.
¹H and ¹³C NMR are definitive for elucidating the precise molecular structure and connectivity.
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Rationale: NMR spectroscopy maps the chemical environment of each hydrogen and carbon atom. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals confirm the presence and structure of each component (sugar, base, alkyl group).
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Expected ¹H NMR Signals (in DMSO-d₆):
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Isobutyl Protons: A doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine (CH) proton (~1.8-2.0 ppm), and a doublet for the methylene (CH₂) protons adjacent to the N² amine (~3.1 ppm).
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Deoxyribose Protons: Characteristic signals for H-1' (a triplet, ~6.1-6.3 ppm), H-2'α/β (~2.2-2.8 ppm), H-3' (~4.4 ppm), H-4' (~3.8 ppm), and H-5'α/β (~3.5-3.6 ppm)[4].
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Guanine Protons: A singlet for the H-8 proton (~7.9 ppm) and exchangeable proton signals for the amine and amide groups.
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Biological Significance and Applications
The N² position of guanine resides in the minor groove of the DNA double helix and is a known target for alkylating agents, including metabolites of environmental carcinogens and certain chemotherapeutics[5].
DNA Adduct and Repair
N-Isobutyl-2'-deoxyguanosine is a structural model for N²-alkyl-dG DNA lesions. The formation of such adducts in genomic DNA can have significant biological consequences:
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Disruption of DNA Processes: The bulky isobutyl group can interfere with the proper functioning of DNA polymerases and transcription factors.
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Induction of Mutations: If not repaired, these lesions can lead to mispairing during DNA replication, potentially causing mutations.
Studies on similar N²-alkyl-dG adducts have shown that mammalian cells utilize multiple DNA repair pathways for their removal. Nucleotide Excision Repair (NER) has been identified as a key mechanism for repairing these types of lesions[2][3]. The presence and persistence of adducts like N-Isobutyl-2'-deoxyguanosine are often studied to understand the efficiency of these repair pathways in different cell types or individuals.
Application in Oligonucleotide Synthesis
Modified nucleosides are critical tools in drug development and diagnostics. While the related compound, N²-isobutyryl-2'-deoxyguanosine, is widely used as a protected building block in automated oligonucleotide synthesis, N-Isobutyl-2'-deoxyguanosine itself could be incorporated into synthetic DNA strands[6][7]. This allows researchers to create DNA probes or therapeutic oligonucleotides containing a specific lesion at a defined site to study its structural and functional impact in a controlled manner.
Experimental Protocol: LC-MS/MS Quantification of N-Isobutyl-2'-deoxyguanosine in DNA
This protocol provides a validated workflow for the detection of N-Isobutyl-2'-deoxyguanosine following its incorporation into genomic DNA.
Workflow Diagram
Caption: Workflow for quantifying N-Isobutyl-2'-deoxyguanosine in DNA.
Step-by-Step Methodology
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DNA Isolation: Extract high-purity genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit. Ensure the A₂₆₀/A₂₈₀ ratio is ~1.8.
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DNA Quantification: Accurately quantify the DNA concentration using UV absorbance or a fluorescent dye-based assay.
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Enzymatic Digestion to Nucleosides:
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To 50 µg of DNA, add a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-N-Isobutyl-2'-deoxyguanosine).
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Add buffer, Nuclease P1, and alkaline phosphatase.
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Incubate at 37 °C for 12-18 hours to ensure complete digestion of the DNA into its constituent nucleosides. The use of enzymatic digestion is critical to avoid the artifactual formation of adducts that can occur with acid hydrolysis[8].
-
-
Sample Cleanup: Remove the enzymes, which can interfere with the LC-MS analysis, by passing the digest through a 10 kDa molecular weight cutoff ultrafiltration spin column.
-
LC-MS/MS Analysis:
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Chromatography: Inject the filtrate onto a C18 reverse-phase HPLC column. Use a gradient elution, for example, with mobile phase A (0.1% formic acid in water) and mobile phase B (methanol)[9]. The gradient allows for the separation of the more hydrophobic N-Isobutyl-2'-deoxyguanosine from the natural, more polar nucleosides.
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Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode using Multiple Reaction Monitoring (MRM)[9].
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MRM Transition for Analyte: Monitor the transition from the parent ion (m/z 324.16) to the characteristic daughter ion (m/z 208.12).
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MRM Transition for Internal Standard: Monitor the corresponding transition for the heavy-labeled internal standard.
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Quantification: Construct a calibration curve using known amounts of the N-Isobutyl-2'-deoxyguanosine standard. The concentration of the adduct in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve. Results are typically expressed as the number of adducts per 10⁶ or 10⁷ normal deoxyguanosine nucleosides.
Conclusion
N-Isobutyl-2'-deoxyguanosine serves as a vital molecular entity for advancing our understanding of DNA damage and repair. Its structure, characterized by an alkyl group on the N² position of deoxyguanosine, places it within a critical class of DNA lesions. The analytical methodologies detailed herein, particularly LC-MS/MS, provide the sensitivity and specificity required for its robust quantification in complex biological systems. For researchers in oncology, toxicology, and molecular biology, a thorough grasp of the structure and behavior of this modified nucleoside is indispensable for elucidating the intricate mechanisms that safeguard genomic integrity.
References
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Hall, I. H., et al. (1995). The Synthesis and Anti-Neoplastic Activity of N2-isobutyryl-2'-deoxyguanosine-N7-cyanoborane Derivatives. Archiv der Pharmazie, 328(5), 433-438. Available at: [Link]
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Hari, Y., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 25(5), 1184. Available at: [Link]
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Gaffney, B. L., et al. (1984). Synthesis and Characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and Its 5'-triphosphate and Their Inhibition of HeLa DNA Polymerase Alpha. Journal of Medicinal Chemistry, 27(2), 175-181. Available at: [Link]
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Guo, S., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology, 35(6), 987-994. Available at: [Link]
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Gaffney, B. L., & Jones, R. A. (1988). Chemical and enzymatic incorporation of N2-(p-n-butylphenyl)-2'-deoxyguanosine into an oligodeoxyribonucleotide. Tetrahedron Letters, 29(22), 2619-2622. Available at: [Link]
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Guo, S., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology. Available at: [Link]
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Guo, S., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. ACS Publications. Available at: [Link]
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Hari, Y., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. Available at: [Link]
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Peterson, L. A., et al. (2004). Analysis for N2-(pyridyloxobutyl)deoxyguanosine adducts in DNA of tissues exposed to tritium labeled 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine. Chemical Research in Toxicology, 17(12), 1600-1606. Available at: [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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Tufvesson-Alm, M., et al. (2023). Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. Clinica Chimica Acta, 548, 117502. Available at: [Link]
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